molecular formula C15H17NO5S B2979753 methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate CAS No. 1788675-05-7

methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate

Cat. No. B2979753
CAS RN: 1788675-05-7
M. Wt: 323.36
InChI Key: AUKGOXDSDBRSQO-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune response. TAK-659 is being studied for its potential use in the treatment of various autoimmune diseases and cancers.

Scientific Research Applications

Diels-Alder and Dehydration Reactions

  • Research by Mahmoud, Yu, Gorte, and Lobo (2015) in ACS Catalysis focused on routes to benzoic acid starting from furan and methyl acrylate. They reported Diels–Alder and dehydration reactions of furan and acrylic acid (or methyl acrylate) in a two-step reaction protocol that minimized side reactions (Mahmoud et al., 2015).

Synthesis of Polysubstituted Pyrroles

  • Kumar, Rāmānand, and Tadigoppula (2017) in Green Chemistry developed an efficient metal-free method for synthesizing polysubstituted pyrrole derivatives via intermolecular cycloaddition, involving substituted ethan-1-ones/propan-1-ones, including compounds with furan derivatives (Kumar, Rāmānand, & Tadigoppula, 2017).

Furan Diels-Alder Reaction

  • Griffith, Hillier, Moralee, Percy, Roig, and Vincent (2006) in the Journal of the American Chemical Society explored Diels-Alder reactions involving difluorinated alkenoate and furan, highlighting the role of Lewis acid catalysts and solvent effects in these reactions (Griffith et al., 2006).

Synthesis of 3-Methylthio-Substituted Furans

  • Yin, Wang, Chen, Gao, Wu, and Pan (2008) in The Journal of Organic Chemistry detailed the synthesis of 3-methylthio 2,5-diaryl furan, highlighting the use of specific reactions involving aryl methyl ketones (Yin et al., 2008).

Synthesis of 4-Hydroxyquinolones

  • Ukrainets, Petrushova, Davidenko, and Grinevich (2014) in Chemistry of Heterocyclic Compounds reported the cyclization of a methyl benzoate derivative in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

Synthesis of 5-Benzylfurfuryl Alcohol

  • Mndzhoian (1959) reported the synthesis of methyl 5-benzyl-2-furoate from 5-benzyl-2-furoic acid, which involved specific reaction conditions and yielded high purity products (Mndzhoian, 1959).

properties

IUPAC Name

methyl 4-[1-(furan-3-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(9-12-7-8-21-10-12)16-22(18,19)14-5-3-13(4-6-14)15(17)20-2/h3-8,10-11,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKGOXDSDBRSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate

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